4-(4-tert-butylphenoxy)-N-cyclohexylbutanamide
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Overview
Description
4-(4-tert-Butylphenoxy)-N-cyclohexylbutanamide is an organic compound that features a tert-butylphenoxy group attached to a cyclohexylbutanamide backbone
Preparation Methods
The synthesis of 4-(4-tert-butylphenoxy)-N-cyclohexylbutanamide typically involves the following steps:
Chemical Reactions Analysis
4-(4-tert-Butylphenoxy)-N-cyclohexylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-tert-Butylphenoxy)-N-cyclohexylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenoxy)-N-cyclohexylbutanamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(4-tert-Butylphenoxy)-N-cyclohexylbutanamide can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound shares the tert-butylphenoxy group but differs in its overall structure and applications.
4-tert-Butylphenoxyacetic acid: This compound has a similar phenoxy group but with an acetic acid moiety instead of a cyclohexylbutanamide backbone.
1-(3-(4-tert-Butylphenoxy)propyl)piperidine: This compound is used as a dual-target ligand for neurodegenerative diseases.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various specialized applications.
Properties
Molecular Formula |
C20H31NO2 |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
4-(4-tert-butylphenoxy)-N-cyclohexylbutanamide |
InChI |
InChI=1S/C20H31NO2/c1-20(2,3)16-11-13-18(14-12-16)23-15-7-10-19(22)21-17-8-5-4-6-9-17/h11-14,17H,4-10,15H2,1-3H3,(H,21,22) |
InChI Key |
NMGVENBIJIZNLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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